3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215561-20-8
VCID: VC11872741
InChI: InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br.Cl
Molecular Formula: C19H20BrCl2N3OS
Molecular Weight: 489.3 g/mol

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

CAS No.: 1215561-20-8

Cat. No.: VC11872741

Molecular Formula: C19H20BrCl2N3OS

Molecular Weight: 489.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride - 1215561-20-8

Specification

CAS No. 1215561-20-8
Molecular Formula C19H20BrCl2N3OS
Molecular Weight 489.3 g/mol
IUPAC Name 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Standard InChI InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Standard InChI Key WGRZRELOCBOZAX-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br.Cl
Canonical SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 3-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride, reflects its intricate architecture:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole moiety, substituted with chlorine at position 6.

  • Benzamide group: A 3-bromobenzoyl unit linked to the benzothiazole nitrogen.

  • Dimethylaminopropyl side chain: A tertiary amine-containing alkyl chain facilitating solubility and target binding.

  • Hydrochloride salt: Enhances stability and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₉H₂₀BrCl₂N₃OS
Molecular weight489.3 g/mol
logP (Lipophilicity)5.16
logD (pH 7.4)3.02
Polar surface area29.24 Ų
Hydrogen bond acceptors4

The high logP value indicates significant lipophilicity, favoring membrane penetration but potentially limiting aqueous solubility . The dimethylamino group (pKa ~8.5) confers pH-dependent solubility, enhancing protonation in acidic environments like the stomach.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Benzothiazole precursor preparation: 6-Chloro-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide.

  • N-Alkylation: The benzothiazole amine reacts with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) to install the side chain.

  • Benzoylation: 3-Bromobenzoyl chloride is coupled to the secondary amine using Schotten-Baumann conditions, forming the benzamide linkage.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
N-Alkylation3-(Dimethylamino)propyl chloride, K₂CO₃, DMF, 80°C72
Benzoylation3-Bromobenzoyl chloride, NaOH, THF/H₂O, 0°C85

Pharmacological Profile

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The halogen atoms (Br, Cl) enhance lipophilicity, promoting membrane disruption and efflux pump inhibition.

Table 3: In Vitro Antimicrobial Data (Related Analogs)

OrganismMIC (μg/mL)MechanismSource
Methicillin-resistant S. aureus (MRSA)2.5Cell wall synthesis inhibition
Escherichia coli>50Limited activity
C. albicans10Ergosterol biosynthesis disruption

Central Nervous System Penetration

The dimethylamino group facilitates blood-brain barrier (BBB) transit via passive diffusion and organic cation transporters. Structural analogs show affinity for adenosine A₂ₐ receptors (Kᵢ = 120 nM), suggesting potential in neurodegenerative disease research.

Research Applications and Future Directions

Current Applications

  • Antimicrobial drug discovery: Lead optimization for MRSA-targeting agents.

  • Oncology: Combination therapy with cisplatin to enhance DNA damage.

  • Neuroscience: PET tracer development for adenosine receptor imaging.

Challenges and Innovations

  • Solubility enhancement: Prodrug strategies (e.g., phosphate esters) to improve oral absorption.

  • Targeted delivery: Nanoparticle formulations to reduce off-target toxicity.

  • Structural analogs: Replacing bromine with fluorine to modulate pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator